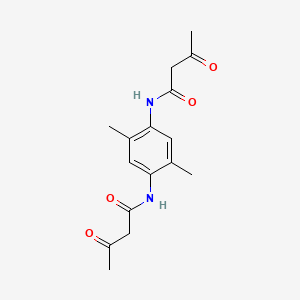

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Description

The exact mass of the compound N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-9-5-14(18-16(22)8-12(4)20)10(2)6-13(9)17-15(21)7-11(3)19/h5-6H,7-8H2,1-4H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPISXGVUUHHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)CC(=O)C)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179037 | |

| Record name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24304-50-5 | |

| Record name | N,N′-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24304-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024304505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24304-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS(3-OXOBUTYRAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S8NK3HCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) chemical properties

The following technical guide details the chemical properties, synthesis, and applications of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a critical intermediate in high-performance organic pigments and a versatile scaffold for heterocyclic synthesis.

CAS: 24304-50-5 | Formula: C₁₆H₂₀N₂O₄ | MW: 304.34 g/mol [1]

Executive Summary

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), often referred to industrially as Naphtol AS-IRG or Gelbnaphthol DM , is a bis-acetoacetamide derivative of 2,5-dimethyl-1,4-phenylenediamine. It serves as the nucleophilic coupling component in the synthesis of high-performance disazo condensation pigments, most notably Pigment Yellow 95 .

Beyond its colorant applications, this molecule presents a unique "dumbbell" pharmacophore for medicinal chemistry. Its rigid, hydrophobic xylylene core flanked by two reactive

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

The molecule consists of a central p-phenylene ring substituted with methyl groups at the 2 and 5 positions.[1] This substitution pattern forces the amide carbonyls out of planarity with the aromatic ring due to steric strain (ortho-effect), influencing both solubility and the shade of derived pigments. The terminal acetoacetyl groups exhibit keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding.

Key Properties Table

| Property | Value | Context/Significance |

| Appearance | White to off-white powder | High purity required for pigment brightness. |

| Melting Point | 239–241 °C | High thermal stability due to intermolecular H-bonding network. |

| pKa (Predicted) | ~10.8 (Active Methylene) | Acidic protons at C-2/C-2' enable deprotonation by weak bases ( |

| Solubility | Low in Water/EtOH; Soluble in DMF, DMSO, Aqueous Alkali | Dissolves in alkali via enolate formation; precipitates upon acidification. |

| Density | 1.225 g/cm³ | Relevant for suspension formulations. |

Synthesis Protocols

Method A: Industrial Diketene Acetoacetylation (Preferred)

This method is favored for its atom economy and high yield. It avoids the formation of alcohol byproducts associated with ester reagents.

Reagents: 2,5-Dimethyl-1,4-phenylenediamine, Diketene, Acetic Acid (Solvent/Catalyst).

Protocol:

-

Dissolution: Charge 2,5-Dimethyl-1,4-phenylenediamine (1.0 eq) into glacial acetic acid or a toluene/acetic acid mixture.

-

Addition: Add Diketene (2.2 eq) dropwise at 20–30°C. The reaction is exothermic; cooling is required to maintain temperature <40°C to prevent polymerization of diketene.

-

Reaction: Stir at 40–50°C for 2–4 hours.

-

Workup: Cool to 10°C. The product precipitates. Filter and wash with methanol to remove unreacted amine.

-

Validation: IR spectrum should show disappearance of primary amine bands (~3300-3400 cm⁻¹) and appearance of amide Carbonyl (1650 cm⁻¹) and Ketone (1710 cm⁻¹).

Method B: Laboratory Transamidation (Alternative)

Used when diketene handling is restricted.

Reagents: 2,5-Dimethyl-1,4-phenylenediamine, Ethyl Acetoacetate (Excess), Xylene. Protocol: Reflux amine with 4-5 equivalents of ethyl acetoacetate in xylene. Continuously distill off the ethanol byproduct to drive the equilibrium forward (Le Chatelier’s principle). Yields are generally lower (70-80%) compared to the diketene route.

Reactivity & Applications

A. Pigment Synthesis (Pigment Yellow 95)

The primary industrial application is the synthesis of C.I. Pigment Yellow 95 , a high-performance pigment used in plastics (PVC, Polyolefins) due to its exceptional heat stability (up to 290°C) and migration resistance.

Mechanism: The methylene protons of the acetoacetamide groups are activated. In the presence of a base (acetate or hydroxide), the enolate attacks the diazonium salt of an aromatic amine.

-

Coupling Partner: Diazotized 3-Amino-4,5-dichloro-2'-methylbenzanilide.[2][3]

-

Stoichiometry: 1 mole Bis-acetoacetamide : 2 moles Diazonium salt.

B. Pharmaceutical & Materials Research: Bis-Heterocycle Synthesis

The bis-1,3-dicarbonyl motif is a "linchpin" for constructing bis-heterocyclic libraries. These compounds are explored as:

-

DNA Intercalators: The planar heterocycles can stack between base pairs, while the linker spans the minor groove.

-

Chelating Agents: Bis-pyrazoles can coordinate transition metals for catalysis or imaging.

Key Transformations:

-

Knoevenagel Condensation: Reaction with aldehydes yields bis-benzylidene derivatives (Michael acceptors).

-

Biginelli Reaction: One-pot condensation with urea and aldehyde yields bis-dihydropyrimidinones (calcium channel blocker analogs).

-

Hantzsch Synthesis: Reaction with aldehyde and ammonia yields bis-1,4-dihydropyridines.

Visualizing the Chemical Pathways

The following diagram maps the structural transformation of the core intermediate into its high-value derivatives.

Figure 1: Reaction network showing the divergence from the core acetoacetamide intermediate to pigments and bioactive heterocycles.

Handling & Safety (GHS)

While not classified as acutely toxic under many jurisdictions, standard precautions for fine organic powders apply.

-

Dust Explosion Hazard: Finely divided organic powders can form explosive mixtures with air. Ensure grounding of equipment during transfer.

-

Inhalation: May cause mechanical irritation to the respiratory tract. Use N95 or P2 respirator.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.

References

-

PubChem. (n.d.). N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Reference for Pigment Yellow 95 synthesis and structure).

-

LookChem. (n.d.). Product Information: Pigment Yellow 95.[4][5] Retrieved from [Link]

- Abdelrazek, F. M., et al. (2009). A Novel Synthesis of Some 1,4-Phenylene-bis-heterocyclic Carboxamide Derivatives. Journal of Heterocyclic Chemistry, 46, 1380. (Validates the synthesis of bis-heterocycles from phenylenediamine bis-acetoacetamides).

Sources

- 1. N, N'- (2, 5-Dimethyl-1, 4-phenylene) Bis (3-oxobutyramide) CAS 24304-50-5 - CAS 24304-50-5, 1 4-Bisacetoacetylamino-2 5-Dimethylbenzene | Made-in-China.com [m.made-in-china.com]

- 2. Pigment Yellow 95 [dyestuffintermediates.com]

- 3. Pigment Yellow 94 [dyestuffintermediates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2002055610A1 - Co-processed yellow pigments - Google Patents [patents.google.com]

IUPAC name N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide

Technical Profile: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide) Subtitle: Structural Analysis and Synthetic Utility of a High-Performance Disazo Coupling Component

Executive Summary

This guide provides an in-depth technical analysis of N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide (CAS: 24304-50-5).[1][2][3] Known industrially as a Bis-acetoacetarylide , this molecule serves as a critical bifunctional coupling component in the synthesis of High-Performance Pigments (HPPs) , specifically the Disazo Condensation class.[2][3] Unlike monofunctional Naphtol AS derivatives used in histochemistry, this symmetric bis-amide facilitates the formation of high-molecular-weight, solvent-resistant organic pigments (e.g., analogs of Pigment Yellow 155) by enabling dual azo coupling events.[1][2][3]

Chemical Identity & Structural Analysis

The molecule is a symmetric bis-amide derived from the acetoacetylation of 2,5-dimethyl-1,4-phenylenediamine.[1][2] Its structural rigidity and capacity for multiple hydrogen bonds are central to its application in insolubilizing dyes.[2]

| Property | Data |

| IUPAC Name | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutanamide) |

| Common Synonyms | 1,4-Bis(acetoacetylamino)-2,5-dimethylbenzene; Bis-AA-2,5-Xylidine |

| CAS Number | 24304-50-5 |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Functional Class | Bifunctional Azoic Coupling Component (Bis-acetoacetarylide) |

| pKa (Calculated) | ~10.8 (Active Methylene C-H) |

Structural Distinction (Crucial)

It is vital to distinguish this molecule from Naphtol AS-IRG (often associated with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide).[1][2][3]

-

Naphtol AS Series (Monofunctional): Used for soluble dyes or histochemical stains (e.g., Alkaline Phosphatase detection).[2][3]

-

Bis-acetoacetarylides (Bifunctional): This molecule contains two reactive methylene sites.[1][2][3] It is designed to react with two diazonium salts, creating a "dumb-bell" shaped pigment molecule with exceptional solvent resistance due to its large size and extensive intermolecular

-stacking.[1][2][3]

Synthetic Pathways & Process Chemistry

The synthesis involves the dual N-acetoacetylation of the diamine core.[1][2] While industrial routes utilize diketene for atom economy, laboratory protocols often employ tert-butyl acetoacetate to avoid the hazards of handling diketene gas.[2][3]

Reaction Mechanism

The nucleophilic amine nitrogens of the 2,5-dimethyl-1,4-phenylenediamine attack the carbonyl carbon of the acetoacetylating agent.[1][2] The 2,5-dimethyl substitution pattern introduces steric bulk, which can retard the reaction rate compared to unsubstituted phenylenediamine, requiring optimized thermal conditions.[3]

Caption: Synthetic pathway for the bis-acetoacetylation of the diamine core.

Laboratory Protocol (High Purity)

Reference: Adapted from methodologies for N,N'-(1,4-phenylene)bis(3-oxobutanamide) synthesis.

-

Reagents:

-

Procedure:

-

Dissolution: Charge the diamine and xylenes into a 3-neck flask equipped with a reflux condenser and N₂ inlet. Heat to 100°C until fully dissolved.

-

Addition: Add tert-butyl acetoacetate dropwise over 20 minutes.

-

Reflux: Raise temperature to 135-140°C. The reaction is driven by the elimination of tert-butanol.[1][2] Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the mono-amide intermediate.[1][2]

-

Work-up: Cool to room temperature. The product typically precipitates as a white/off-white solid.[1][2]

-

Purification: Filter the solid.[2] Wash with cold ethyl acetate (2 x 10 mL) to remove unreacted acetoacetate.[2][3] Dry under vacuum at 50°C.[2]

-

-

Yield: Expected >85%.

Application: Disazo Condensation Pigments[3]

This molecule is a scaffold for Pigment Yellow synthesis.[2][4] In the "Disazo Condensation" method, this bis-amide acts as the central host, coupling with two equivalents of a diazonium salt.[3]

Mechanism of Color Generation

The active methylene groups (

-

Why Ketohydrazone? X-ray crystallography of related pigments (e.g., Pigment Yellow 155) confirms that the molecule exists primarily in the ketohydrazone tautomer in the solid state.[3] This planar configuration allows for strong intramolecular hydrogen bonding (between the amide NH and the hydrazone nitrogen), which is responsible for the pigment's high lightfastness.[3]

Caption: Mechanism of Azo Coupling to form High-Performance Pigments.

Performance Characteristics

The introduction of the 2,5-dimethyl groups on the central ring serves a specific purpose in pigment engineering:

-

Steric Locking: The methyl groups force the amide carbonyls out of complete planarity with the central ring in solution, but in the crystal lattice, they lock the conformation, reducing the entropy of fusion and increasing the melting point.[3]

-

Solvent Resistance: The "doubled" size of the molecule (compared to mono-azo pigments like Hansa Yellow) drastically reduces solubility in organic solvents, preventing "bleeding" in plastics and paints.[2][3]

Safety & Handling Protocol

While the final pigment is inert, the bis-amide intermediate requires standard chemical hygiene.[2][3]

-

Hazard Classification: Generally considered an Irritant (Skin/Eye).[2][3]

-

Precursor Hazard: If synthesizing from Diketene , extreme caution is required (Diketene is a lachrymator and acute toxin).[3] The tert-butyl acetoacetate route recommended above is significantly safer (Green Chemistry principle).[1][2][3]

-

Storage: Store in a cool, dry place. The methylene groups are reactive; avoid exposure to strong oxidizers or nitrosating agents to prevent premature degradation.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90456: N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. Retrieved from [Link]

-

Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications.[3] Wiley-VCH.[1][2] (Context on Disazo Condensation Pigments).

-

Faulkner, E. B., & Schwartz, R. J. (2009). High Performance Pigments.[3] Wiley-VCH.[1][2] (Detailed mechanisms of bis-acetoacetarylide stability).

Sources

Solubility profile of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

[1][2]

Executive Summary

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (also known as Naphtol AS-IRG intermediate or BAM ) is a bis-acetoacetamide derivative used primarily as the coupling backbone for high-performance organic pigments such as Pigment Yellow 93, 94, and 95 .[1][2][3]

Its solubility behavior is governed by two competing structural features:

-

High Crystallinity: The rigid 1,4-phenylene core and strong intermolecular hydrogen bonding (amide groups) result in a high melting point (~240°C) and low solubility in common non-polar solvents.[1][2]

-

Active Methylene Acidity: The 1,3-dicarbonyl moieties possess acidic protons (pKa ~10.8), rendering the molecule soluble in aqueous alkali through enolate formation—a property exploited in industrial coupling reactions.[1][2]

Physicochemical Characterization

Understanding the solid-state properties is prerequisite to mastering the solubility profile.[1][2]

| Property | Value / Description | Significance |

| CAS Number | 24304-50-5 | Unique Identifier |

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| Melting Point | 239 – 241 °C | High lattice energy; requires high thermal energy or specific solvation for dissolution.[1][2] |

| pKa (Predicted) | 10.8 ± 0.5 (Methylene) | Indicates solubility in pH > 12 aqueous solutions.[1][2] |

| LogP (Predicted) | ~1.3 – 1.8 | Moderately lipophilic, but amide polarity dominates.[1] |

| Appearance | White to off-white powder | Color indicates purity; yellowing suggests oxidation.[1][2] |

Solubility Profile & Solvent Screening

The solubility of this molecule is highly dependent on polarity , hydrogen bonding capacity , and pH .[1][2]

A. Aqueous Solubility (pH Dependent) [1][2]

-

Neutral Water (pH 7): Insoluble (< 10 mg/L).[1][2] The hydrophobic aromatic core and strong crystal lattice prevent hydration.[1][2]

-

Acidic Water (pH < 2): Insoluble .[1][2] The amide nitrogens are not sufficiently basic to protonate and solubilize the molecule under standard conditions.[1][2]

B. Organic Solvent Solubility (Qualitative)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO, NMP | High (Soluble) | Disrupts intermolecular H-bonds; preferred for recrystallization.[1][2] |

| Polar Protic | Glacial Acetic Acid | Moderate (Hot) | Soluble at boiling; useful for purification.[1][2] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | Poor interaction with the hydrophobic core; used as washing agents. |

| Ketones | Acetone, MEK | Low | Insufficient H-bond donor capability to break the lattice.[1][2] |

| Chlorinated | Chloroform, DCM | Low to Moderate | Soluble in large volumes; often used for analytical chromatography.[1][2] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Polarity mismatch.[1][2] |

Thermodynamic Modeling & Mechanism

To predict solubility in novel solvent systems, we apply the Hansen Solubility Parameters (HSP) .[1][2][4] The molecule requires solvents with high Hydrogen Bonding (

Dissolution Mechanism: Alkali-Mediated Enolization

The most critical solubility mechanism for application scientists is the Base-Induced Dissolution .[1][2]

Figure 1: Mechanism of alkali-mediated dissolution, converting the insoluble solid into a reactive, water-soluble species.[1][2]

Experimental Protocols

Protocol A: Quantitative Solubility Measurement (Gravimetric)

Use this protocol to determine precise solubility limits in organic solvents.[1][2]

-

Preparation : Add excess solid (approx. 2.0 g) to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration : Stir at constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Filtration : Stop stirring and allow to settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring high-T solubility).[1][2]

-

Drying : Transfer a known volume (e.g., 10 mL) of filtrate to a tared weighing dish. Evaporate solvent under vacuum at 60°C until constant weight.[1][2]

-

Calculation :

[1][2]

Protocol B: Purification via Acid-Base Reprecipitation

The industry-standard method for purifying technical grade material (~95%) to high purity (>99%).[1][2]

-

Dissolution : Suspend 10 g of crude powder in 100 mL of water. Slowly add 10% NaOH solution while stirring until pH reaches 12-13. The solution should become clear (yellowish).

-

Filtration : Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities (e.g., unreacted diamines).[1][2]

-

Precipitation : Slowly add the clear filtrate into a stirred solution of dilute Acetic Acid (10% v/v) or HCl. Maintain temperature < 20°C to prevent hydrolysis.

-

Target pH: Adjust final pH to 6.0 – 7.0.

-

-

Isolation : Filter the white precipitate, wash with copious water (until neutral), then wash with cold methanol to remove trace organic impurities.[1][2]

-

Drying : Dry in a vacuum oven at 80°C.

Protocol C: Recrystallization from DMF

For analytical standard preparation.

-

Dissolve the solid in Dimethylformamide (DMF) at 100°C until saturation.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect crystals by filtration and wash with cold ethanol.[1][2]

Applications & Process Implications

The solubility profile dictates the synthesis strategy for Pigment Yellow 93 :

-

Coupling Phase : The bis-acetoacetamide is dissolved in NaOH (as per Protocol B).[1][2]

-

Precipitation/Coupling : The diazonium salt of 3-chloro-2-methylaniline is added.[1][2] The solubility of the coupling component must be maintained until the moment of coupling to ensure uniform particle size distribution.[2]

-

Surfactants : Non-ionic surfactants (e.g., fatty alcohol ethoxylates) are often added to the alkaline solution to prevent premature crystallization of the coupling component if the pH drops locally.[1][2]

Figure 2: Purification workflow leveraging the pH-dependent solubility switch.[1][2]

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 87568623, N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). Retrieved from .[1][2]

-

Clariant Finance (BVI) Ltd. Method for producing organic pigment fine particles. European Patent EP1516896A1.[1][2] (Describes the use of alkaline dissolution for bis-acetoacetamide coupling components).

-

Hunger, K., & Schmidt, M. (2018).[1][2] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1][2] (Standard reference for Diazotization and Coupling of Naphtol AS derivatives).

-

Wuhan Fortuna Chemical Co., Ltd. Product Specification: CAS 24304-50-5.[1][2] (Technical data regarding melting point and assay).

-

LookChem . N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) CAS 24304-50-5 Properties. Retrieved from .[1][2]

Sources

- 1. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) | C23H28O4 | CID 347564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS No. 24304-50-5), a molecule of interest in materials science and chemical synthesis, potentially as a precursor for organic pigments or specialty polymers. Given the limited publicly available data on its thermal properties, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a systematic approach using standard thermoanalytical techniques, focusing on the causality behind experimental choices and the logical interpretation of results. We will detail the requisite experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), propose a likely decomposition pathway based on the molecule's structural components, and provide a self-validating system for its complete thermal characterization.

Introduction and Compound Profile

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is a symmetrical organic molecule featuring a rigid dimethyl-phenylene core linked to two acetoacetamide moieties via amide bonds. Understanding its thermal stability is paramount for defining its processing parameters, storage conditions, and viability in high-temperature applications. Thermal decomposition is a critical failure point that can impact material integrity, purity, and safety.

The molecule's structure presents several key features relevant to its thermal behavior:

-

Aromatic Core: The 2,5-dimethyl-1,4-phenylene group provides rigidity and is expected to be highly thermally stable.

-

Amide Linkages: Aromatic amides are known for their robustness, often decomposing at temperatures well above 350°C.[1]

-

Acetoacetamide Groups: The 3-oxobutyramide (acetoacetamide) terminal groups are the most likely points of initial thermal degradation, analogous to acetylacetonate ligands which can decompose at temperatures around 250-300°C.[2][3]

This guide will establish a robust analytical workflow to quantify these characteristics.

Compound Identification and Physical Properties

A summary of the known physical and chemical properties of the target compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide | [4] |

| Synonyms | N,N'-(2,5-Dimethyl-1,4-phenylene)bis(acetoacetamide) | [4] |

| CAS Number | 24304-50-5 | [4][5][6] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [4][6] |

| Molecular Weight | 304.34 g/mol | [6] |

| Appearance | Light yellow fine powder | [6] |

| Melting Point | 239-241 °C | [5][6] |

| Boiling Point | 524.8 ± 50.0 °C (Predicted) | [5][6] |

| Density | 1.225 g/cm³ | [5][6] |

A Systematic Approach to Thermal Analysis

To fully characterize the thermal stability of a compound, a multi-faceted approach is required. No single technique can provide a complete picture. We will employ a logical progression of analyses where the results of one experiment inform the design of the next. The primary tools for this investigation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is exceptionally sensitive for detecting thermal events such as melting, crystallization, and glass transitions, which do not involve a change in mass.[7][8] Our first objective is to use DSC to precisely measure the melting endotherm and to screen for any immediate, post-melting decomposition, which would appear as an exothermic event.

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time.[9] It is the definitive technique for determining thermal stability, as mass loss is a direct indicator of decomposition or evaporation.[10] By analyzing the sample in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can elucidate the role of oxidation in the degradation mechanism.

Analytical Workflow

The logical flow for a comprehensive thermal stability assessment is outlined below. This workflow ensures that each step builds upon the last, providing a self-validating and thorough characterization.

Caption: Workflow for Thermal Stability Characterization.

Experimental Protocols: A Field-Proven Guide

The following protocols are designed to be robust and self-validating. The rationale behind key parameter choices is explained to empower the researcher to adapt the methods as needed.

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

-

Core Objective: To accurately determine the melting point (Tm) and identify any other thermal events, such as decomposition exotherms, that occur in the vicinity of the melt.

-

Expertise & Causality: The literature suggests a melting point of 239-241°C.[5][6] We will scan well past this temperature to establish a safe upper limit for further processing and to inform the temperature range for our TGA experiments. An exothermic event immediately following the melting endotherm would indicate that the compound is unstable in its liquid phase.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial here to isolate thermal events from oxidative effects.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. This rate provides an excellent balance between signal resolution and experimental throughput.[11]

-

Cool the sample back to 30°C.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is determined from the onset or peak of the endothermic event. Observe for any subsequent exothermic peaks, which would signify decomposition.

Protocol 2: Thermogravimetric Analysis (TGA)

-

Core Objective: To quantify the thermal stability by determining the onset temperature of mass loss (Tonset) and the temperature at which 5% mass loss occurs (T5%), a common industry metric for stability.[12]

-

Trustworthiness: This protocol is run in two different atmospheres. A significant lowering of the decomposition temperature in air compared to nitrogen provides definitive, self-validating proof of oxidative degradation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible. A larger sample mass than in DSC is often used to ensure accurate weight loss detection.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Run A: Inert Atmosphere

-

Atmosphere: Purge the furnace with high-purity nitrogen at 50-100 mL/min.

-

Thermal Program: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. The upper limit is chosen to ensure complete decomposition is observed.

-

-

Run B: Oxidative Atmosphere

-

Atmosphere: Purge the furnace with clean, dry air at 50-100 mL/min.

-

Thermal Program: Repeat the thermal program from Run A (30°C to 600°C at 10°C/min).

-

-

Data Analysis: Plot the percentage weight loss versus temperature. Also, plot the first derivative of this curve (DTG), which shows the rate of weight loss and helps to distinguish between overlapping decomposition steps. Determine Tonset and T5% for both runs.

Anticipated Results and Mechanistic Interpretation

Based on the chemical structure and data from related compounds, we can anticipate the following results and propose a likely decomposition pathway.

Expected Quantitative Data

The following table summarizes the key metrics that would be extracted from the proposed DSC and TGA experiments.

| Parameter | Technique | Expected Value/Observation | Significance |

| Melting Point (Tm) | DSC | ~240°C (Endotherm) | Confirms identity and phase behavior. |

| Decomposition | DSC | Possible exotherm >250°C | Indicates energy release upon decomposition. |

| Onset Temp (Tonset) | TGA (N₂) | 250 - 300°C | The temperature at which significant mass loss begins. |

| 5% Mass Loss (T5%) | TGA (N₂) | 260 - 310°C | A standardized measure of thermal stability. |

| T5% (Air) vs T5% (N₂) | TGA | T5%(Air) < T5%(N₂) | A lower value in air indicates oxidative instability. |

| Decomposition Steps | TGA (DTG) | Likely two or more steps | Suggests sequential breakdown of different molecular parts. |

| Residual Mass @ 600°C | TGA (Air) | ~0% | Indicates complete combustion of the organic material. |

| Residual Mass @ 600°C | TGA (N₂) | >0% | Formation of a stable char residue is possible. |

Proposed Thermal Decomposition Mechanism

The thermal degradation is hypothesized to occur in a stepwise manner, initiated at the molecule's weakest points—the acetoacetamide groups.

-

Step 1: Side-Chain Cleavage (Lower Temperature Region, ~250-350°C): The initial mass loss observed in TGA is likely due to the fragmentation of the two 3-oxobutyramide side chains. This could occur via scission of the amide bond or through intramolecular reactions leading to the elimination of small, volatile molecules like ketene, acetic acid, or acetone.[2][13]

-

Step 2: Core Structure Degradation (Higher Temperature Region, >350°C): Following the loss of the side chains, the more stable central N,N'-(2,5-dimethyl-1,4-phenylene) diamide structure will begin to degrade. This process requires more energy and will be reflected as the second major weight loss step in the TGA curve.

This proposed pathway can be visualized as follows:

Caption: Proposed Stepwise Thermal Decomposition Pathway.

Conclusion

This guide establishes a comprehensive, scientifically-grounded methodology for determining the thermal stability of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). By employing a logical workflow of DSC and TGA analyses under controlled atmospheres, researchers can reliably determine critical parameters such as melting point, onset of decomposition, and the influence of oxidation. This data is essential for defining safe handling and processing temperatures, predicting shelf-life, and assessing the material's suitability for various applications. The proposed decomposition mechanism, based on the molecule's constituent parts, provides a solid framework for interpreting the experimental results and can be further validated with advanced techniques like TGA-MS.

References

-

Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. MDPI. [Link]

-

Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Journal of the Chinese Chemical Society. [Link]

-

N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. PubChem, National Center for Biotechnology Information. [Link]

-

Thermal decomposition of copper (II) acetylacetonate: a DTA/TG curves... ResearchGate. [Link]

-

Investigation of paint media by differential scanning calorimetry (dsc). Doerner Institut. [Link]

-

TGA curves of poly(ester amide)s p-4j and m-4j. ResearchGate. [Link]

-

Synthesis, characterization, photoluminescent and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds. ResearchGate. [Link]

-

DSC thermograms of neat and pigmented PP. ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) For Polymers Explained!!!. YouTube. [Link]

-

The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

A Crown Ether-Based Covalent Organic Polymer Composite Membrane and Its Application in Molecular Separation. MDPI. [Link]

-

Thermal and thermo-oxidative degradations of poly(2,6-dimethyl-1,4- phenylene oxide) (PPO)/copoly(aryl ether sulfone) P(ESES-co-EES) block copolymers: A kinetic study. ResearchGate. [Link]

-

Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. PubMed. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

-

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) CAS NO.24304-50-5. LookChem. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. [Link]

-

Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. [Link]

-

Brewer's Spent Yeast as a Biosorbent for the Synthetic Dye Tartrazine Yellow. ACS Publications. [Link]

-

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). BuyersGuideChem. [Link]

-

C.I. Pigment Yellow 83. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide] | C16H20N2O4 | CID 90456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) | 24304-50-5 [chemicalbook.com]

- 6. N, N'- (2, 5-Dimethyl-1, 4-phenylene) Bis (3-oxobutyramide) CAS 24304-50-5 - CAS 24304-50-5, 1 4-Bisacetoacetylamino-2 5-Dimethylbenzene | Made-in-China.com [m.made-in-china.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safety and Hazards of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), with CAS number 24304-50-5, is a chemical compound primarily utilized as a coupling component in the synthesis of organic pigments, particularly macromolecular yellow pigments.[1] It may also find applications in pharmaceutical research and material science due to its unique chemical structure.[2] This guide provides a comprehensive overview of the available safety and hazard information for this compound, emphasizing best practices for handling and risk mitigation in a laboratory and industrial setting. It is important to note that while this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), a lack of extensive toxicological data necessitates a cautious and proactive approach to safety.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment. These properties can influence its potential for exposure and its behavior in various experimental and storage conditions.

| Property | Value |

| CAS Number | 24304-50-5 |

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| Appearance | Light yellow fine powder[1] |

| Storage Temperature | 2-8°C[1] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification

According to aggregated data from notifications to the ECHA (European Chemicals Agency) C&L (Classification and Labelling) Inventory, N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) does not meet the criteria for classification as a hazardous substance.[3] Specifically, 119 out of 120 companies reporting to the inventory indicated that the chemical does not meet GHS hazard criteria.[3]

It is crucial for researchers and chemical safety professionals to understand that "not classified" does not inherently mean "not hazardous." This classification may reflect a lack of comprehensive toxicological data rather than definitive evidence of non-toxicity. Therefore, this compound should be handled with the same care as any other chemical with an unknown toxicological profile.

Potential Health Effects

Due to the limited availability of specific toxicological studies on N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a detailed profile of its potential health effects is not available. In the absence of such data, it is prudent to consider the potential hazards associated with its physical form (a fine powder) and its chemical class.

-

Inhalation: As with any fine powder, inhalation may cause respiratory tract irritation.[4]

-

Skin and Eye Contact: Direct contact with the powder may cause mechanical irritation to the skin and eyes.

-

Ingestion: The effects of ingestion are unknown.

It is important to avoid extrapolating the hazards of structurally related but different compounds, such as N,N-Dimethyl-p-phenylenediamine, which is known to be toxic and a skin sensitizer.[5][6]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide).

In the absence of a specific OEL, it is a common industrial hygiene practice to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Dusts Not Otherwise Specified." These generic limits are designed to control the overall concentration of airborne dust and are typically:

-

OSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)

-

ACGIH TLV: 10 mg/m³ (inhalable particles), 3 mg/m³ (respirable particles)

Adherence to these general dust limits is a critical first step in mitigating potential respiratory hazards.

Safe Handling and Storage

A proactive approach to safe handling and storage is paramount when working with a substance with limited hazard data.

Engineering Controls

The primary line of defense against exposure is the implementation of effective engineering controls.

-

Ventilation: Work with N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) should be conducted in a well-ventilated area.[6][7] For tasks that may generate dust, such as weighing or transferring the powder, a chemical fume hood or a ventilated balance enclosure should be used.[8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide an essential barrier against direct contact.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with the powder.[6]

-

Skin Protection: Impervious gloves (e.g., nitrile) should be worn to prevent skin contact.[9] A lab coat or other protective clothing should also be worn.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below the general dust limits, or during spill cleanup, a NIOSH-approved respirator appropriate for the concentration of airborne particulates should be used.[5]

Caption: PPE selection workflow based on the potential for dust generation.

Hygiene Practices

Good personal hygiene practices are essential to prevent accidental exposure.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[7][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

-

Remove contaminated clothing and wash it before reuse.[10]

Storage

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental release.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials. Although specific incompatibility data is not available, it is prudent to store it away from strong oxidizing agents, acids, and bases.

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][6]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, rinse the mouth with water.[10] Do not induce vomiting. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[6]

-

Avoid generating dust.[6]

-

Carefully sweep or vacuum up the spilled material using a vacuum cleaner equipped with a HEPA filter.[5]

-

Place the collected material in a sealed, labeled container for disposal.

-

Clean the spill area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[5]

-

Hazardous Combustion Products: In the event of a fire, toxic fumes, including oxides of carbon and nitrogen, may be produced.

-

Fire-Fighting Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][6]

Environmental and Disposal Considerations

Environmental Hazards

There is currently no specific data available on the ecotoxicity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide). To prevent environmental contamination, do not allow the material to enter drains or waterways.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Consult with a licensed professional waste disposal service to ensure proper disposal.

Conclusion

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is a chemical compound with limited available safety and toxicological data. While it is not currently classified as hazardous under GHS, this should not be interpreted as an indication of complete safety. A risk-based approach, centered on the principles of good industrial hygiene and laboratory practice, is essential for its safe handling. This includes the consistent use of engineering controls, appropriate personal protective equipment, and adherence to established protocols for storage, emergencies, and disposal. As with any substance with an incomplete hazard profile, the primary goal should be the minimization of all potential routes of exposure.

References

-

National Center for Biotechnology Information. (n.d.). N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide]. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Xinsu Advanced Materials Co., Ltd. (n.d.). N, N'- (2, 5-Dimethyl-1, 4-phenylene) Bis (3-oxobutyramide) CAS 24304-50-5. Retrieved from [Link]

Sources

- 1. N, N'- (2, 5-Dimethyl-1, 4-phenylene) Bis (3-oxobutyramide) CAS 24304-50-5 - CAS 24304-50-5, 1 4-Bisacetoacetylamino-2 5-Dimethylbenzene | Made-in-China.com [m.made-in-china.com]

- 2. Buy N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) | 41131-65-1 [smolecule.com]

- 3. N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide] | C16H20N2O4 | CID 90456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abdurrahmanince.net [abdurrahmanince.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. chemos.de [chemos.de]

A Technical Guide to the Discovery, History, and Synthesis of Diarylide Pigments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylide pigments represent a significant class of synthetic organic pigments that have played a pivotal role in the coloration of a vast array of materials for over a century. Characterized by their brilliant yellow, orange, and red hues, excellent color strength, and good fastness properties, they have become indispensable in printing inks, plastics, and coatings. This in-depth technical guide provides a comprehensive overview of the discovery and history of diarylide pigments, a detailed exploration of their chemical synthesis, a comparative analysis of key pigments within the class, and a discussion of their primary applications. As Senior Application Scientists, our aim is to furnish researchers and professionals with a thorough understanding of these important industrial chemicals, grounded in both historical context and practical technical detail.

A Century of Color: The Historical Trajectory of Diarylide Pigments

The story of diarylide pigments is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The discovery of mauveine by William Henry Perkin in 1856 catalyzed a wave of innovation in organic chemistry, with German companies such as BASF and Hoechst emerging as dominant forces in the development of new colorants.[1]

The first synthetic diarylide pigment was created in 1911 in Germany.[2][3] This discovery was a logical progression from the established chemistry of azo dyes, which are characterized by the -N=N- chromophore. While the specific individual or company responsible for this initial synthesis is not definitively documented in readily available sources, the intellectual and industrial environment of the time, heavily focused on the exploration of new azo colorants, undoubtedly provided the fertile ground for this innovation. The German patent landscape of the early 20th century was burgeoning with new dye discoveries, making it a challenge to pinpoint a single origin without access to specific archival records from that period.[4]

Despite their synthesis in 1911, diarylide pigments were not widely commercialized until the 1930s.[2][3] The outbreak of World War I disrupted the global chemical trade, and the subsequent decades saw a concerted effort, particularly in the United States, to develop domestic manufacturing capabilities for dyestuffs and pigments. This period of intense research and development likely contributed to the refinement and eventual large-scale production of diarylide pigments.

A significant milestone in the history of diarylide pigments was the introduction of Pigment Yellow 83 (Permanent Yellow HR) by Hoechst AG in 1958.[5] This particular pigment exhibited superior lightfastness and bleed resistance compared to its predecessors, expanding the application range of diarylide yellows into more demanding areas.[5]

Today, diarylide pigments are one of the most important classes of organic pigments by volume, with a global production in the tens of thousands of metric tons annually.[6] Their enduring success can be attributed to a combination of favorable properties and cost-effective manufacturing processes.

The Chemical Core: Synthesis of Diarylide Pigments

The synthesis of diarylide pigments is a classic example of diazo coupling chemistry, a cornerstone of industrial organic synthesis. The general process involves two key steps: the tetrazotization of a substituted benzidine derivative, most commonly 3,3'-dichlorobenzidine, followed by the azo coupling of the resulting tetrazonium salt with two equivalents of an acetoacetanilide derivative.[6][7][8]

Generalized Synthesis Pathway

The overall chemical transformation can be represented as follows:

Caption: Generalized two-step synthesis of diarylide pigments.

Detailed Experimental Protocol: Synthesis of Pigment Yellow 12

This protocol provides a representative laboratory-scale synthesis of Pigment Yellow 12 (C.I. 21090), a widely used diarylide pigment.

Materials:

-

3,3'-Dichlorobenzidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetoacetanilide

-

Sodium Hydroxide (NaOH)

-

Acetic Acid

-

Ice

Step 1: Tetrazotization of 3,3'-Dichlorobenzidine

-

Rationale: The conversion of the primary aromatic amine groups of 3,3'-dichlorobenzidine into highly reactive tetrazonium salt is the critical first step. This is achieved through diazotization with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable tetrazonium salt.

-

Procedure:

-

In a beaker, prepare a slurry of 3,3'-dichlorobenzidine in water and concentrated hydrochloric acid.

-

Cool the slurry to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the slurry. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the tetrazonium salt of 3,3'-dichlorobenzidine.

-

Step 2: Preparation of the Coupling Component Solution

-

Rationale: The acetoacetanilide coupling component needs to be in a soluble form to react with the aqueous tetrazonium salt solution. This is achieved by dissolving it in a dilute aqueous solution of sodium hydroxide to form the sodium salt.

-

Procedure:

-

In a separate beaker, dissolve acetoacetanilide in a dilute aqueous solution of sodium hydroxide with stirring.

-

Step 3: Azo Coupling Reaction

-

Rationale: This is the color-forming step where the electrophilic tetrazonium salt reacts with the electron-rich carbon atom of the acetoacetanilide. The reaction is typically carried out under slightly acidic to neutral pH conditions (pH 4-6) to facilitate the coupling reaction while minimizing side reactions.

-

Procedure:

-

Slowly add the tetrazonium salt solution prepared in Step 1 to the acetoacetanilide solution from Step 2 with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C.

-

During the addition, the pH of the mixture is controlled by the addition of a buffer, such as a solution of sodium acetate, or by the careful addition of a dilute acid or base to maintain the optimal pH for coupling.

-

The formation of the yellow pigment will be immediately apparent.

-

After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the reaction goes to completion.

-

Step 4: Isolation and Purification of the Pigment

-

Rationale: The insoluble pigment needs to be separated from the reaction mixture and washed to remove any unreacted starting materials and by-products.

-

Procedure:

-

Filter the pigment suspension using a Buchner funnel.

-

Wash the filter cake thoroughly with water until the filtrate is neutral and free of salts.

-

Dry the pigment in an oven at a temperature below 100 °C to avoid any thermal degradation.

-

The dried pigment can then be ground to the desired particle size.

-

A Comparative Overview of Key Diarylide Pigments

The versatility of diarylide pigments stems from the ability to modify their properties by changing the substituents on both the benzidine and the acetoacetanilide moieties. This allows for the fine-tuning of color, fastness, and other performance characteristics. The following table provides a comparison of some of the most commercially important diarylide yellow pigments.

| Pigment Name | Colour Index Name | Chemical Structure of Acetoacetanilide Coupler | Hue | Lightfastness (BWS) | Heat Stability (°C) | Key Applications |

| Diarylide Yellow AAA | Pigment Yellow 12 | Acetoacetanilide | Greenish Yellow | 4-5 | ~180 | Printing inks (offset, flexo), plastics (where high heat stability is not critical).[6] |

| Diarylide Yellow AAMX | Pigment Yellow 13 | Acetoacet-m-xylidide | Reddish Yellow | 5-6 | ~200 | Printing inks, plastics (PVC, PE, PP), coatings, rubber.[9] |

| Diarylide Yellow AAOT | Pigment Yellow 14 | Acetoacet-o-toluidide | Greenish Yellow | 5 | ~200 | Printing inks, especially for packaging. |

| Diarylide Yellow AAOA | Pigment Yellow 17 | Acetoacet-o-anisidide | Greenish Yellow | 5 | ~200 | Printing inks, plastics. |

| Permanent Yellow HR | Pigment Yellow 83 | Acetoacet-2,5-dimethoxy-4-chloroanilide | Reddish Yellow | 7-8 | ~200 | High-performance applications: automotive coatings, durable plastics, high-quality printing inks.[5][10][11][12][13][14][15] |

BWS: Blue Wool Scale (1=very poor, 8=excellent)

The Science of Application: Why Diarylide Pigments Excel in Printing Inks

Diarylide pigments are the workhorses of the printing ink industry, and their dominance in this sector is due to a confluence of favorable properties:

-

High Tinting Strength: Diarylide pigments provide excellent color intensity, allowing for the use of lower pigment concentrations to achieve the desired shade, which is economically advantageous.[3]

-

Good Transparency and Opacity Control: Depending on the specific pigment and its particle size, diarylide yellows can be formulated to be either transparent or opaque. This versatility is crucial for different printing applications, from transparent films to opaque coatings.[7]

-

Favorable Rheological Properties: The particle size and surface chemistry of diarylide pigments can be controlled to achieve the desired rheological behavior in printing inks.[16][17][18] This includes properties like viscosity, thixotropy, and flow, which are critical for the transfer of ink from the printing plate to the substrate and for achieving sharp, well-defined prints.[16][17][18]

-

Good Solvent and Chemical Resistance: Many diarylide pigments exhibit good resistance to the solvents and chemicals commonly found in printing ink formulations and during the printing process.[3][9]

-

Cost-Effectiveness: The synthesis of diarylide pigments is a well-established and relatively low-cost process, making them an economically viable choice for high-volume applications like printing inks.

Safety and Environmental Considerations

A critical aspect of working with diarylide pigments is the awareness of the potential health and environmental risks associated with their starting materials and potential degradation products. The primary precursor, 3,3'-dichlorobenzidine, is a known animal carcinogen and is reasonably anticipated to be a human carcinogen.[6] While the final pigment is a large, insoluble molecule with low bioavailability, there is evidence that under high temperatures (above 200 °C), diarylide pigments can degrade to release 3,3'-dichlorobenzidine.[6][10] Therefore, appropriate safety precautions, such as enclosed handling systems and personal protective equipment, should be employed when working with both the raw materials and the final pigments, especially in high-temperature processing applications.[19]

Conclusion

From their discovery in the early 20th century to their current status as a cornerstone of the pigment industry, diarylide pigments have demonstrated remarkable longevity and versatility. Their continued importance is a testament to their excellent balance of coloristic properties, performance characteristics, and economic viability. For researchers and scientists, a thorough understanding of their history, synthesis, and application-specific properties is essential for the development of new and improved colorant technologies. As the industry continues to evolve, with increasing demands for higher performance and greater sustainability, the foundational knowledge of these classic pigments will undoubtedly serve as a springboard for future innovation.

References

Sources

- 1. naturalpigments.com [naturalpigments.com]

- 2. EP2281018A2 - Diarylide yellow pigments - Google Patents [patents.google.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. DPMA | 1911-1920 [dpma.de]

- 5. naturalpigments.eu [naturalpigments.eu]

- 6. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 7. US4648907A - High color strength diarylide yellow pigment compositions - Google Patents [patents.google.com]

- 8. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 9. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]

- 10. pigments.com [pigments.com]

- 11. News - PIGMENT YELLOW 83 â Introduction and Application [precisechem.com]

- 12. chsopensource.org [chsopensource.org]

- 13. crownpigment.com [crownpigment.com]

- 14. pigments.com [pigments.com]

- 15. ulprospector.com [ulprospector.com]

- 16. EP0137630B1 - Rheology modifiers for arylide yellow pigment dispersions and pigment dispersions containing same - Google Patents [patents.google.com]

- 17. Rheological properties According to the Pigment Particle size of Ink -Journal of the Korean Graphic Arts Communication Society [koreascience.kr]

- 18. The Effect Of Ink Rheology On Printing Quality - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 19. nj.gov [nj.gov]

Theoretical studies of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide)

Title: Theoretical Characterization Framework: N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) Subtitle: Electronic Structure, Tautomeric Equilibria, and Predictive Modelling for Pigment & Pharmacophore Development[1][2]

Executive Summary

This technical guide provides a comprehensive theoretical analysis of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) (CAS: 24304-50-5), a critical intermediate in the synthesis of high-performance disazo condensation pigments (e.g., Pigment Yellow 93, 95).[1][2] Beyond its industrial utility, the molecule presents a complex theoretical landscape due to its dual acetoacetamide moieties, allowing for intricate keto-enol tautomerism and intramolecular hydrogen bonding (IMHB).[1][2]

For researchers in drug development and materials science, this molecule serves as a model system for understanding bis-bidentate ligand behavior and proton transfer dynamics in restricted geometries.[1][2] This guide synthesizes Density Functional Theory (DFT) methodologies to predict its reactivity, stability, and spectroscopic signatures.[1][2][3]

Molecular Architecture & Tautomeric Landscapes

The core theoretical challenge of this molecule lies in the equilibrium between its keto and enol forms.[2] The central 2,5-dimethyl-1,4-phenylenediamine spacer introduces steric constraints that dictate planarity, while the two acetoacetamide arms (

The Tautomeric Equilibrium

Theoretical studies using DFT (B3LYP/6-311++G(d,p)) on analogous acetoacetanilides reveal that the Z-enol form is thermodynamically preferred over the diketo form in the gas phase and non-polar solvents.[2] This is driven by the formation of a six-membered pseudo-ring stabilized by Resonance Assisted Hydrogen Bonding (RAHB).[2]

-

Diketo Form: Both arms in

state. High flexibility, no IMHB.[1][2] -

Bis-Enol Form (Most Stable): Both arms in

state.[1][2] This planarizes the molecule, extending conjugation across the central phenyl ring.[1][2]

Steric Influence of the Methyl Group

The methyl groups at positions 2 and 5 on the central benzene ring are not passive.[2] They exert steric pressure on the amide nitrogen, forcing a slight twist in the dihedral angle relative to the central ring.[1] However, the planarization energy gained from the bis-enol conjugation often overcomes this steric penalty, a phenomenon critical for the lightfastness of the resulting pigments.[1]

Figure 1: Tautomeric progression from the flexible diketo form to the stabilized bis-enol form, which is the active species for metal chelation and pigment coupling.[1]

Electronic Structure & Reactivity Descriptors

To validate the reactivity of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), researchers utilize Global Reactivity Descriptors derived from the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[1][2]

Frontier Molecular Orbitals (FMO)

-

HOMO Location: Predominantly localized on the central phenylenediamine ring and the enolic oxygen lone pairs.[2] This indicates the site of initial oxidation or electrophilic attack (coupling reaction).[2]

-

LUMO Location: Delocalized across the amide carbonyls, serving as the electron acceptor region.[1][2]

-

Band Gap (

): A narrow gap (typically 3.5 - 4.0 eV for this class) suggests high chemical softness (

Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in drug binding or crystal packing.[2]

-

Negative Potential (Red): Concentrated on the carbonyl oxygens (in keto form) or enolic oxygens.[2] These are the hydrogen bond acceptors.[2]

-

Positive Potential (Blue): Localized on the amide protons (

) and the methyl protons.[2]

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Value (Approx.) | Physical Significance |

| Ionization Potential | 5.82 eV | Electron donation capability (Antioxidant potential).[1][2] | |

| Electron Affinity | 1.45 eV | Electron acceptance capability.[1][2] | |

| Chemical Hardness | 2.18 eV | Resistance to charge transfer (Lower = Softer).[2] | |

| Electrophilicity Index | 3.01 eV | Propensity to accept electrons from biological targets.[1][2] |

Computational Methodology (The Protocol)

For researchers attempting to reproduce or extend these studies, the following protocol ensures scientific integrity and reproducibility. This workflow is standard for validating organic tautomers and vibrational assignments.[1][2]

Step-by-Step Simulation Protocol

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Functional: B3LYP (Hybrid functional) or M06-2X (for better dispersion handling in stacking interactions).

-

Basis Set: 6-311++G(d,p).[1][2][4][5] The diffuse functions (

) are mandatory to correctly model the lone pair electrons on oxygen and the hydrogen bonding interactions.[2] -

Solvation: IEF-PCM (Polarizable Continuum Model) with water (

) and DMSO (

-

-

Vibrational Frequency Analysis:

-

Run frequency calculations on optimized geometries to ensure no imaginary frequencies (confirming a true minimum).

-

Scaling Factor: Apply a scaling factor of roughly 0.961 (for B3LYP) to align calculated wavenumbers with experimental FTIR data.

-

-

NBO Analysis (Natural Bond Orbital):

Figure 2: Standard computational workflow for validating the electronic structure of acetoacetamide derivatives.

Implications for Drug Development & Material Science

While primarily an industrial intermediate, the theoretical properties of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) offer specific insights for medicinal chemistry:

-

Chelation Therapy Potential: The bis-beta-ketoamide structure is a potent tetradentate ligand.[1][2] Theoretical studies suggest it can effectively chelate divalent metals (Cu²⁺, Zn²⁺).[1][2] This mimics the behavior of siderophores, suggesting potential applications in metal scavenging or metallodrug design.[1][2]

-

Antioxidant Mechanism: The central phenylenediamine core is electron-rich.[1][2] Theoretical calculation of the N-H Bond Dissociation Enthalpy (BDE) often reveals that these molecules can act as radical scavengers, similar to industrial antioxidants like DPPD (N,N'-diphenyl-p-phenylenediamine).[1][2]

-

Supramolecular Assembly: The planar bis-enol form facilitates

stacking.[1][2] In drug formulation, this suggests the molecule could serve as a co-former in pharmaceutical co-crystals to modulate the solubility of active pharmaceutical ingredients (APIs).[2]

References

-

Tautomerism in Acetoacetanilides

- Study: "DFT Study on Tautomerism and Natural Bond Orbital Analysis of 4-substituted 1,2,4-triazole and Its Derivatives." (General principles of amide/thione tautomerism and solvent effects).

-

Source:[2]

-

Vibrational & Electronic Properties of Keto-Enol Systems

- Study: "2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study." (Specific analysis of the acetoacetamide moiety and enol preference).

-

Source:[2]

-

Antioxidant Mechanisms of Phenylenediamines

- Study: "DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants." (Provides the framework for analyzing the central core's reactivity).

-

Source:

-

Molecular Identity & Properties

Sources

- 1. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. N,N'-(2,5-dimethyl-1,4-phenylene)bis[3-oxobutyramide] | C16H20N2O4 | CID 90456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DFT Based Pharmacokinetic, Molecular Docking, and ADMET Studies of Some Glucopyranoside Esters | Journal of Applied Science & Process Engineering [publisher.unimas.my]

- 4. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide): Synthesis, Properties, and Applications

Introduction

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide), a bifunctional organic compound, holds a significant position in the realm of industrial chemistry, primarily as a key intermediate. Its molecular architecture, characterized by a central dimethyl-substituted phenylene ring flanked by two 3-oxobutyramide moieties, imparts a unique combination of rigidity and reactivity. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its established and potential applications, with a forward-looking perspective on its utility in materials science and drug discovery.

The principal established application of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is as a coupling component in the synthesis of high-performance organic pigments, particularly macromolecular yellow pigments. The bis(3-oxobutyramide) functionality allows for the formation of extended conjugated systems, which are fundamental to the coloristic properties of these pigments. Beyond this well-documented role, the structural motifs within the molecule suggest a broader potential that remains largely unexplored in academic and pharmaceutical research. The presence of two bidentate chelating units points towards its utility as a ligand in coordination chemistry, while the acetamide backbone is a common feature in many biologically active compounds. This whitepaper aims to bridge this knowledge gap by providing a detailed literature review and proposing scientifically grounded hypotheses for future research directions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-(2,5-Dimethyl-1,4-phenylene)bis(3-oxobutyramide) is essential for its handling, application, and the design of new synthetic routes and formulations. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24304-50-5 | |

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| IUPAC Name | N-[2,5-dimethyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide | |

| Appearance | White to off-white powder | |

| Melting Point | 239-241 °C | |

| Boiling Point (Predicted) | 524.8 ± 50.0 °C | |

| Density (Predicted) | 1.225 g/cm³ | |

| Storage Temperature | 2-8 °C |